molecular formula C₃₂H₄₁N₂O₅S₂⁺ B1142220 (-)-Trimethaphan Camphorsulfonate CAS No. 99297-10-6

(-)-Trimethaphan Camphorsulfonate

Katalognummer B1142220
CAS-Nummer: 99297-10-6
Molekulargewicht: 597.81
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(-)-Trimethaphan camphorsulfonate (TMC) is a synthetic compound that has been used since the 1950s in scientific research and medical applications. It is a quaternary ammonium compound and acts as an antagonist to the muscarinic acetylcholine receptor, blocking the release of acetylcholine from the post-synaptic membrane. This allows for the study of various physiological and biochemical processes, as well as providing a tool for the treatment of various medical conditions.

Wissenschaftliche Forschungsanwendungen

Genotoxic Impurity Analysis

Camphorsulfonic acid salts, including (-)-Trimethaphan Camphorsulfonate, are commonly used in the manufacturing production of active pharmaceutical ingredients (APIs). They have the potential to form alkyl camphorsulfonates, which can be considered as potential genotoxic impurities (PGIs) . Analytical methods using GC-FID and GC-MS have been developed for the quantitation of these impurities in APIs .

Enhancing Biomaterial Properties

Sulfonation, a chemical modification process introducing sulfonic acid groups, enhances biomaterial properties . Sulfonated molecules, including (-)-Trimethaphan Camphorsulfonate, have found applications in the field of biomaterials .

Drug Delivery Systems

Sulfonated molecules are being explored for their potential in drug delivery systems . The sulfonation process enhances the physiochemical properties of the molecules, making them suitable for use in drug delivery .

Tissue Engineering

Sulfonated molecules have shown promise in the field of tissue engineering . Their unique properties can influence cellular responses, including adhesion, proliferation, and differentiation .

Regenerative Medicine

The role of sulfonated biomaterials in regenerative medicine is being researched . Their potential to support cell growth and differentiation makes them suitable for applications in this field .

Synthesis of 10-Iodocamphor

(-)-Trimethaphan Camphorsulfonate may be used as a starting material to synthesize 10-iodocamphor .

Inducing Chirality in Polyaniline

(-)-Trimethaphan Camphorsulfonate may be used as a dopant to induce chirality in the conduction band of polyaniline .

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway of (-)-Trimethaphan Camphorsulfonate involves the reaction of camphorsulfonic acid with trimethaphan in the presence of a base.", "Starting Materials": [ "Camphorsulfonic acid", "Trimethaphan" ], "Reaction": [ "Dissolve camphorsulfonic acid in a suitable solvent", "Add trimethaphan to the solution", "Add a base to the solution to initiate the reaction", "Stir the mixture at a suitable temperature for a suitable time", "Filter the resulting solid and wash with a suitable solvent", "Dry the solid to obtain (-)-Trimethaphan Camphorsulfonate" ] }

CAS-Nummer

99297-10-6

Produktname

(-)-Trimethaphan Camphorsulfonate

Molekularformel

C₃₂H₄₁N₂O₅S₂⁺

Molekulargewicht

597.81

Synonyme

[3aR-(3aα,8aα,8bα)]-Decahydro-2-oxo-1,3-bis(phenylmethyl)-thieno[1’,2’:1,2]thieno[3,4-d]imidazol-5-ium Salt With (1S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-methanesulfonic Acid;  (1S)-7,7-Dimethyl-2-oxo-Bicyclo[2.2.1]heptane-1-methanesulfonic Acid

Herkunft des Produkts

United States

Q & A

Q1: How does (-)-trimethaphan camphorsulfonate exert its effects within the body?

A1: (-)-Trimethaphan camphorsulfonate acts as a short-acting ganglionic blocking agent. [, ] It competes with acetylcholine for nicotinic receptors at autonomic ganglia, effectively blocking the transmission of nerve impulses from preganglionic to postganglionic neurons. [] This blockade primarily affects the sympathetic nervous system, resulting in vasodilation, decreased cardiac output, and a reduction in blood pressure. [, , , , , , ]

Q2: What are the primary hemodynamic effects observed with (-)-trimethaphan camphorsulfonate administration?

A2: Research in dogs [] has shown that (-)-trimethaphan camphorsulfonate causes a reduction in systemic arterial blood pressure, a decrease in central venous pressure, and reduced cardiac work and coronary blood flow. These effects are attributed to peripheral blood pooling, leading to a decrease in venous return to the heart. []

Q3: Does (-)-trimethaphan camphorsulfonate affect the digital circulation?

A3: Yes, studies in humans [] indicate that (-)-trimethaphan camphorsulfonate influences the digital circulation. Interestingly, when administered with norepinephrine, it appears to potentiate the vasoconstrictive effect of norepinephrine in the digits, requiring lower doses of norepinephrine to achieve the same degree of vasoconstriction. This effect is hypothesized to be due to a direct peripheral blockade of norepinephrine uptake into neural stores. []

Q4: Beyond its cardiovascular effects, are there other notable physiological responses associated with (-)-trimethaphan camphorsulfonate?

A5: Studies have examined the influence of (-)-trimethaphan camphorsulfonate on the pulmonary capillary bed. [] While the initial rise in pulmonary diffusing capacity during exercise remained unaffected, the later elevation appeared to be independent of factors like body position and ganglionic blockade, highlighting the complex regulation of pulmonary vascular tone during exercise. []

Q5: Has (-)-trimethaphan camphorsulfonate been investigated for potential protective effects in specific medical scenarios?

A6: Yes, research [] explored the potential of (-)-trimethaphan camphorsulfonate to prevent spinal cord injury during procedures involving contrast media injection. The rationale stemmed from the hypothesis that the drug's vasodilatory properties might counteract the vasoconstriction often associated with contrast media, thereby reducing ischemic damage. []

Q6: What is known about the stability of (-)-trimethaphan camphorsulfonate and strategies for its formulation?

A7: While specific details about its inherent stability are limited in the provided research, the fact that (-)-trimethaphan camphorsulfonate is administered intravenously suggests a need for careful formulation. [, ] This likely involves considerations of pH, solvent compatibility, and potential use of stabilizers to ensure its efficacy and safety.

Q7: How has (-)-trimethaphan camphorsulfonate been utilized as a tool in research models?

A8: The research highlights its use in creating controlled hypotension in animal models, particularly dogs. [, , , , ] This has been valuable in studying cerebral hemodynamics during hypotension, [, ] as well as investigating the physiological responses to acute changes in blood pressure. [, ]

Q8: Are there any reported adverse events or safety concerns associated with (-)-trimethaphan camphorsulfonate use?

A9: While not extensively detailed in the provided research, one study [] mentions the potential for post-transfusion pulmonary edema in surgical patients treated with (-)-trimethaphan camphorsulfonate. This highlights the need for careful patient selection and monitoring, especially in critical care settings.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.